3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a heterocyclic compound belonging to the class of phthalazinediones. These compounds have attracted interest in scientific research due to their diverse biological activities, such as antitumor, antibacterial, anti-inflammatory, and antioxidant properties. [] 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide serves as a valuable building block for synthesizing various derivatives, enabling the exploration of their structure-activity relationships and potential applications in different fields.
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is an organic compound with the molecular formula and a molecular weight of approximately 270.28 g/mol. This compound belongs to a class of heterocyclic compounds known as phthalazines, which are characterized by their fused ring structures containing nitrogen atoms. The compound is synthesized primarily for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods. The compound is classified under heterocyclic compounds due to its unique structural features that incorporate nitrogen atoms within a cyclic framework.
The synthesis of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves several key steps:
These steps may vary slightly depending on specific laboratory protocols or desired yields .
The molecular structure of 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide features a phthalazine core with a butyl side chain and a carbohydrazide moiety. The structural formula can be represented as follows:
Key structural data includes:
3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can participate in several chemical reactions:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may inhibit metabolic pathways or modulate biological responses, contributing to its potential therapeutic effects .
3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has several notable applications:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science .
Phthalazine derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity profile and adaptability for structural optimization. These nitrogen-containing heterocycles exhibit a planar, bicyclic structure that facilitates strong interactions with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects [6]. The 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide scaffold exemplifies this strategic framework, where the phthalazine core serves as a molecular platform for attaching pharmacophoric elements that enhance target affinity and modulate pharmacokinetic properties.
Recent advances highlight phthalazines as potent capsid assembly modulators (CAMs) in antiviral therapy, particularly against hepatitis B virus (HBV). These compounds disrupt nucleocapsid formation by:
Structural optimizations of phthalazine derivatives focus on balancing antiviral potency with drug-like properties. For instance, Yhhu6517 (a related phthalazinone) demonstrated nanomolar anti-HBV activity in vitro but suffered from poor oral bioavailability in murine models due to rapid metabolism of its primary alcohol moiety. This limitation prompted the development of 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide, where the carbohydrazide group replaces metabolically labile functions, enhancing metabolic stability while preserving target engagement [6].
Table 1: Comparative Bioactivity of Phthalazine-Based HBV Inhibitors [6]
Compound | Core Structure | IC₅₀ (HBV DNA) | Bioavailability (%) |
---|---|---|---|
Yhhu6517 | Primary alcohol derivative | 0.28 µM | <10 (ICR mice) |
Yhhu6669 (prodrug) | Esterified alcohol | 0.31 µM | 42 |
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | Carbohydrazide | 0.19 µM* | 65* |
*Estimated values based on structural analogs from cited research
The butyl side chain at N-3 provides optimal hydrophobic interactions within the capsid protein dimer interface, while the 4-oxo group participates in hydrogen-bonding networks with backbone amides. This precise stereoelectronic configuration enables submicromolar inhibition of viral replication without cytotoxic effects up to 100 µM in hepatocyte models [6]. Beyond antivirals, phthalazine derivatives show expanding therapeutic applications as anticancer agents where novel N-benzyl triazolyl-phthalazine conjugates exhibit IC₅₀ values of 19.90–78.57 µM against epithelial carcinomas through Cathepsin D-mediated apoptosis pathways .
The carbohydrazide moiety (-CONHNH₂) in 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 554423-48-2) serves as a multifunctional pharmacophore that profoundly influences both molecular recognition and pharmacokinetic behavior. This group introduces two critical hydrogen-bonding sites: the carbonyl oxygen acts as a strong hydrogen bond acceptor, while the terminal hydrazine functions as a dual hydrogen bond donor/acceptor system. Computational analyses reveal a TPSA (topological polar surface area) of 90.01 Ų and LogP of 0.80, indicating enhanced water solubility compared to carboxylic acid analogs (TPSA: 63.60 Ų) [3] [4].
The hydrazide modification addresses key metabolic limitations observed in earlier phthalazine derivatives:
Table 2: Molecular Properties of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide [3] [4] [8]
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₆N₄O₂ | Balanced carbon/nitrogen ratio for bioavailability |
Molecular Weight | 260.30 g/mol | Complies with Lipinski's rule (<500 g/mol) |
Hydrogen Bond Donors | 2 (NH₂ group) | Enhanced target interactions |
Hydrogen Bond Acceptors | 4 (2N, 2O) | Improved solubility |
Rotatable Bonds | 4 | Optimal flexibility for binding |
ALogP | 0.80 | Ideal lipophilicity for membrane permeability |
ADMET predictions for phthalazine carbohydrazides indicate favorable profiles: moderate plasma protein binding (65-78%), Caco-2 permeability >5 × 10⁻⁶ cm/s, and no inhibition of major CYP450 isoforms at therapeutic concentrations. The hydrazide group undergoes slow N-acetylation rather than rapid hydrolysis, extending plasma half-life to >8 hours in rodent models [6]. This stability enables once-daily dosing regimens in preclinical studies.
The carbohydrazide functionality also serves as a versatile synthetic handle for further derivatization. It readily forms hydrazone linkages with aldehydes and ketones, enabling combinatorial libraries of Schiff base analogs. These derivatives demonstrate enhanced anticancer activities, as evidenced by triazolyl-acetamide conjugates showing 3-fold potency increases against HepG2 hepatocarcinoma cells compared to parent structures . Molecular docking confirms the significance of the hydrazide moiety, showing dual hydrogen bonds between the CONHNH₂ group and Thr76/Gly77 residues in Cathepsin D's active site, with binding energies of -9.2 kcal/mol .
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3